A Technical Guide to 4-(Difluoromethyl)aniline: Properties, Synthesis, and Applications
A Technical Guide to 4-(Difluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethyl)aniline is a critical fluorinated building block in modern medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group imparts a unique combination of electronic and physicochemical properties, positioning it as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, synthesis, and reactivity of 4-(Difluoromethyl)aniline, offering field-proven insights for its application in research and development.
Core Physicochemical and Molecular Properties
4-(Difluoromethyl)aniline (CAS No: 49658-26-6) is an aromatic amine whose properties are significantly influenced by the para-substituted difluoromethyl group. This group acts as a moderate electron-withdrawing substituent, primarily through a negative inductive effect (-I), which modulates the basicity and nucleophilicity of the aniline nitrogen.[1]
Structural and Physicochemical Data
A summary of the key physicochemical data for 4-(Difluoromethyl)aniline is presented below. It is critical to note that while some experimental data is available, many reported values are predicted and should be used with this understanding. For context, data for the closely related 4-(Trifluoromethyl)aniline is included.
| Property | 4-(Difluoromethyl)aniline | 4-(Trifluoromethyl)aniline (for comparison) | Source |
| CAS Number | 49658-26-6 | 455-14-1 | [1],[2] |
| Molecular Formula | C₇H₇F₂N | C₇H₆F₃N | [3],[4] |
| Molecular Weight | 143.13 g/mol | 161.12 g/mol | [3],[4] |
| Melting Point | Data not available | 3-8 °C | [5],[6],[7] |
| Boiling Point | ~219.7 °C (Predicted) | 83 °C @ 12 mmHg | [2],[6],[8] |
| Density | ~1.196 g/cm³ (Predicted) | ~1.283 g/mL @ 25 °C | [2],[8] |
| Water Solubility | 2.6 g/L @ 25 °C (Slightly soluble) | Insoluble | [2] |
| logP (XLogP3) | 1.6 | 2.4 | [9],[4] |
| pKa (Conjugate Acid) | 3.53 (Predicted) | 8.6 (in Acetonitrile) | [2] |
The difluoromethyl group is considered a lipophilic hydrogen bond donor, a unique characteristic that makes it a valuable surrogate for polar functional groups in drug design.[1] Its impact on lipophilicity (logP) is more subtle than the trifluoromethyl group, offering a nuanced tool for modulating a molecule's solubility and membrane permeability.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 4-(Difluoromethyl)aniline. While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted based on its structure and comparison with analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methine proton of the -CHF₂ group due to coupling with the two fluorine atoms. The aromatic region will display signals corresponding to the four protons on the benzene ring, and a broad singlet for the two amine (-NH₂) protons.
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¹³C NMR: The carbon spectrum should exhibit six distinct signals: four for the aromatic carbons and one for the difluoromethyl carbon. The -CHF₂ carbon signal will appear as a triplet due to one-bond coupling with the fluorine atoms (¹JCF).[1]
-
¹⁹F NMR: The fluorine NMR is a key identifier for fluorinated compounds. It is expected to show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single methine proton.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the primary functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| N-H Bend (Scissoring) | 1600 - 1640 |
| Aromatic C=C Stretch | 1450 - 1620 |
| C-F Stretch | 1100 - 1250 (Strong) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would target the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Synthesis and Reactivity
4-(Difluoromethyl)aniline serves as a versatile precursor for a wide range of more complex molecules, particularly fluorinated heterocycles.[1]
Synthesis of 4-(Difluoromethyl)aniline
Conceptual Workflow: Transition-Metal-Catalyzed Difluoromethylation
Caption: Conceptual workflow for the synthesis of 4-(Difluoromethyl)aniline via transition-metal catalysis.
Methodology Explanation: This approach leverages palladium or copper catalysts to couple a difluoromethyl source with an aniline derivative.[1] The choice of the starting aniline (e.g., with a bromo or iodo substituent at the 4-position) is critical as the carbon-halogen bond strength dictates the reactivity in the oxidative addition step of the catalytic cycle.
Key Reactivity and Synthetic Applications
The primary amine functionality of 4-(Difluoromethyl)aniline allows for a range of classical transformations, such as diazotization, acylation, and condensation reactions. Its most significant utility lies in its role as a building block for bioactive molecules.
Example Application: Synthesis of Fluorinated Quinolines A common route to quinolines, a privileged scaffold in medicinal chemistry, involves the condensation of 4-(Difluoromethyl)aniline with a β-ketoester, followed by cyclization (e.g., Conrad-Limpach synthesis).[1]
Safety and Handling
Specific GHS classification and a detailed Safety Data Sheet (SDS) for 4-(Difluoromethyl)aniline are not widely available. However, based on the data for closely related fluorinated anilines, such as 4-(difluoromethoxy)aniline and 4-(trifluoromethyl)aniline, the following hazards should be anticipated.[5][10][11][12][13]
Anticipated GHS Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
Role in Drug Discovery and Development
The incorporation of the difluoromethyl group is a key strategy in drug design to optimize pharmacokinetic profiles.
Bioisosterism Workflow:
References
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